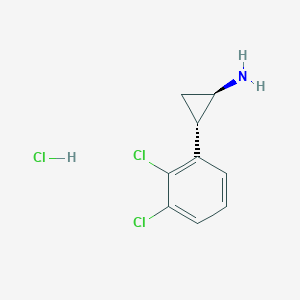

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- InChI Code : 1S/2C~9~H~10~ClN.2ClH/c210-7-3-1-2-6(4-7)8-5-9(8)11;;/h21-4,8-9H,5,11H2;21H/t28-,9+;;/m10…/s1

Molecular Structure Analysis

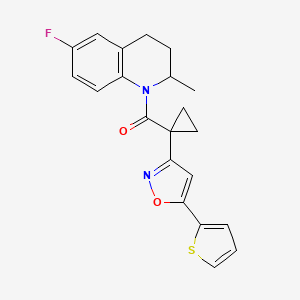

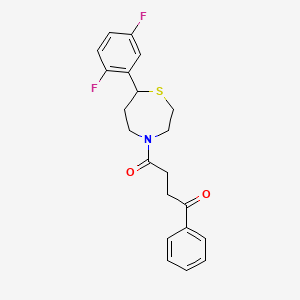

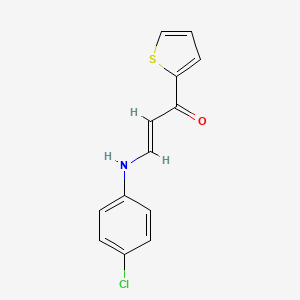

The molecular structure of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride consists of a cyclopropane ring attached to a 3-chlorophenyl group. The compound exists in a trans configuration, as indicated by the stereochemistry notation .

Scientific Research Applications

Synthesis and Biological Evaluation

Trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and its analogs have been explored for their synthesis and biological effects. Notable findings include:

Peripheral Cardiovascular Action : Analog compounds like trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides show transient hypotensive effects and act as dopamine-induced vasodepression antagonists (Teller & Jarboe, 1982).

Enzyme Inhibition : Derivatives like bromophenol with cyclopropyl moiety exhibit effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in treating diseases like Alzheimer's (Boztaş et al., 2019).

Inhibitor of Monoamine Uptake : Compounds like Lu 19-005, which are structurally similar to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been studied for their potent inhibition of synaptosomal uptake of neurotransmitters such as dopamine and serotonin (Hyttel & Larsen, 1985).

Antitumor Applications : Trans-amine-amidine-Pt(II) cationic complexes, including compounds with cyclopropylamine structures, have shown promising antitumor activities, inducing cancer cell death through mechanisms like p53-mediated apoptosis (Marzano et al., 2010).

Deamination Studies : Research on the deamination of trans-2-methyl- and trans-2-phenylcyclopropylamines has provided insights into the reaction mechanisms and potential applications in synthesizing pharmaceuticals (Wiberg & Österle, 1999).

Synthesis and Chemical Properties

The synthesis and chemical properties of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and related compounds have been extensively studied:

Synthesis from α-Chloroaldehydes : Methods for synthesizing trans-2-substituted cyclopropylamines, including those structurally related to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been reported, highlighting their prevalence in pharmaceuticals and agrochemicals (West et al., 2019).

Catalyzed Cyclopropanation : Studies on catalyzed cyclopropanation methods, such as those using triphenylarsine, are relevant to the synthesis of trans-2,3-dihydro-spiro compounds, offering insights into the synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride (Ren et al., 2008).

Safety and Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

properties

IUPAC Name |

(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCXBYZZPOUHKM-QDOHZIMISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)